N-Allyl-N-(4-fluorophenyl)amine
Overview
Description
N-Allyl-N-(4-fluorophenyl)amine is a biochemical used for proteomics research . It has a molecular formula of C9H10FN and a molecular weight of 151.18 .
Synthesis Analysis
The synthesis of allylic amines, such as this compound, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon chain (C9), ten hydrogen atoms (H10), and one fluorine atom (F1), giving it the molecular formula C9H10FN .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of allylic amines involves the coupling of alkenes, aldehydes, and amides . The reaction is catalyzed by nickel and involves the formation of C–N and C–C bonds .Scientific Research Applications
Catalytic Applications and Synthesis
Double Bond Migration in N-Allylic Systems : Transition metal complexes facilitate isomerization of N-allyl compounds to N-(1-propenyl) compounds. This catalysis enables selective syntheses of enamines, enamides, and azadienes, crucial for pharmaceutical and material science applications (Krompiec et al., 2008).
Selective Functionalization of Saturated C-H Bonds : Metalloporphyrin catalysts are used for saturated C-H bond functionalization, including amination. This process is essential for the development of new organic synthesis methods, impacting drug synthesis and material modification (Che et al., 2011).
Environmental Applications
- Efficient PFAS Removal : Amine-functionalized sorbents have shown promising results in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The interaction between amine groups and PFAS highlights the material's potential in water purification technologies (Ateia et al., 2019).
Material Science
- Amine-functionalized Metal–Organic Frameworks (MOFs) : Amine-functionalization of MOFs enhances CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities. This application is crucial for addressing climate change by improving the efficiency of CO2 capture technologies (Lin et al., 2016).
Future Directions
While there is limited information on the future directions of N-Allyl-N-(4-fluorophenyl)amine, research into the synthesis, anti-inflammatory effects, and structure–activity relationships of similar compounds suggests potential avenues for further exploration . The development of increasingly general and modular multicomponent reactions for allylic amine synthesis could increase the diversity of allylic amines .
Properties
IUPAC Name |
4-fluoro-N-prop-2-enylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAVHRJRGNSPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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